2-Chloro-2-fluoroethanol
Overview
Description
Scientific Research Applications
Radiation-Induced Transformations in Aqueous Solutions
Brinkevich et al. (2020) explored radiation-induced transformations of 2-fluoroethanol in dilute aqueous solutions. This study is significant for understanding the autoradiolytic dehalogenation of radiopharmaceutical drugs like 2-[18F]fluorodeoxyglucose ([18F]FDG). It developed a method for determining fluoride anion in the presence of organofluorine compounds, contributing to the field of radiopharmacy and nuclear medicine (Brinkevich, Tuhai, Sladkova, & Shadyro, 2020).
Surface Properties in Aqueous Solutions
Paluch and Kot (1993) conducted a study on the surface properties of aqueous mixtures containing 2-halogenoethanols, including 2-fluoroethanol. This research provides insights into the synergetic effects on surface tension and potential, which are important for understanding the physicochemical behavior of such mixtures in various industrial and biochemical applications (Paluch & Kot, 1993).
Hydrogen Bond Topologies and Conformational Analysis
Scharge et al. (2006) focused on the hydrogen bond topologies in 2-fluoroethanol dimers. The study revealed different configurations and interactions involving fluorine atoms, which have implications for understanding molecular interactions and the design of fluoroorganic compounds (Scharge, Emmeluth, Häber, & Suhm, 2006).
High-Resolution Infrared Spectroscopy
Brummel, Mork, and Philips (1991) employed high-resolution infrared spectroscopy to study 2-fluoroethanol. Their work sheds light on vibrational mode-coupling and photochemical dynamics, relevant for chemical analysis and spectroscopy applications (Brummel, Mork, & Philips, 1991).
Infrared Laser Photoisomerization
Hoffman and Shirk (1983) investigated the infrared laser photoisomerization of 2-fluoroethanol in argon. Their findings on the formation of different isomers depending on the vibrational mode excited are significant for photochemical research and the understanding of molecular isomerization processes (Hoffman & Shirk, 1983).
Properties
IUPAC Name |
2-chloro-2-fluoroethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClFO/c3-2(4)1-5/h2,5H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRACLFFCXOEWLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594344 | |
Record name | 2-Chloro-2-fluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13891-54-8 | |
Record name | 2-Chloro-2-fluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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